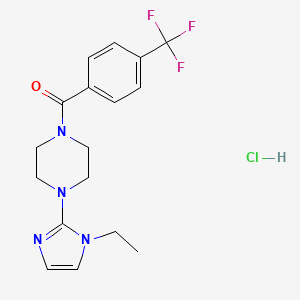

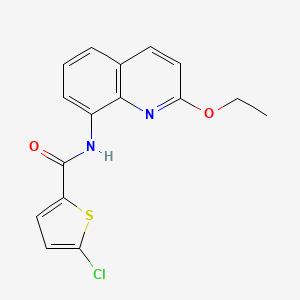

5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide” is a chemical compound. It has been identified as a potent inhibitor of Factor Xa, an enzyme involved in blood coagulation . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . Another synthesis method involves the use of alternate synthons in a single pot reaction to achieve the desired yield and quality .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray crystallography . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions often involve the use of various catalysts and reagents, and the products are confirmed by NMR and mass spectrometry .Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

A novel series of compounds including structures related to 5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide were designed, synthesized, and evaluated for their antitubercular activity against Mycobacterium tuberculosis. One study demonstrated that derivatives of this compound showed promising activity as antitubercular agents, highlighting the potential of these molecules in the treatment of tuberculosis. The compounds were characterized using NMR and mass spectral analysis, with several analogs showing low cytotoxicity profiles alongside their antimicrobial efficacy (Marvadi et al., 2020).

Antimicrobial Agents

Research into derivatives of this compound has also explored their potential as broad-spectrum antimicrobial agents. A study synthesized a series of compounds that were evaluated for their antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus. These compounds were found to possess moderate to good antibacterial efficacy, suggesting their utility as novel antimicrobial agents (Desai et al., 2011).

Structural and Molecular Studies

Another significant application of this compound derivatives is in structural and molecular studies. For instance, research on 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, a closely related compound, has provided insights into the crystalline structure and molecular interactions through X-ray crystallography. This research aids in understanding the molecular basis of the compound's biological activity and can inform the design of more effective derivatives (Abbasi et al., 2011).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-2-21-14-9-6-10-4-3-5-11(15(10)19-14)18-16(20)12-7-8-13(17)22-12/h3-9H,2H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVRDXPNXFKQGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(S3)Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2642821.png)

![(2E)-3-[3-Bromo-4-(cyclopentyloxy)-5-ethoxyphenyl]acrylic acid](/img/structure/B2642828.png)

![3-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2642831.png)

![2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one](/img/structure/B2642832.png)

![3-[[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2642833.png)

![4-[butyl(ethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2642835.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2642836.png)